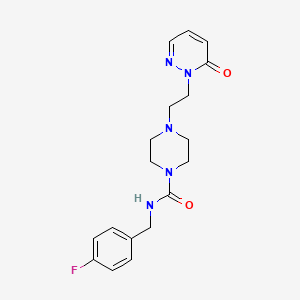
N-(4-fluorobenzyl)-4-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-4-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H22FN5O2 and its molecular weight is 359.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluorobenzyl)-4-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperazine-1-carboxamide, also known by its CAS number 1396869-27-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H22FN5O2, with a molecular weight of 359.4 g/mol. The compound features a piperazine core substituted with a fluorobenzyl group and a pyridazinone moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H22FN5O2 |
| Molecular Weight | 359.4 g/mol |
| CAS Number | 1396869-27-4 |
Biological Activity
Research indicates that this compound may exhibit antimicrobial , anti-inflammatory , and anticancer activities, primarily attributed to the presence of the pyridazinone ring structure, which is known for its diverse pharmacological properties .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory responses in vitro. Studies suggest it may modulate pathways associated with inflammation, potentially making it useful in treating conditions characterized by excessive inflammatory responses .
Anticancer Potential
The most compelling evidence for the biological activity of this compound lies in its anticancer potential. It has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, it has demonstrated significant cytotoxicity against HepG2 liver cancer cells, with studies indicating that it induces apoptosis and cell cycle arrest at the G2/M phase .
The mechanism through which this compound exerts its effects appears to involve interaction with specific molecular targets. It is hypothesized that the compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways related to cancer progression and inflammation.
Enzyme Inhibition
Preliminary findings suggest that this compound may inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. This inhibition could lead to increased levels of neurotransmitters such as dopamine, providing a neuroprotective effect .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same chemical class:
- Study on Pyridazinones : A series of derivatives were synthesized and evaluated for their anticancer properties, revealing that modifications to the pyridazinone structure significantly impacted their biological activity.
- In Vitro Assays : In vitro assays demonstrated that similar compounds showed potent antiproliferative effects against multiple tumor cell lines, including breast (MDA-MB-231) and colon (SW480) cancers. The IC50 values indicated strong activity compared to standard chemotherapeutic agents .
- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound resulted in increased apoptosis rates in HepG2 cells, suggesting a mechanism involving programmed cell death as part of its anticancer activity .
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[2-(6-oxopyridazin-1-yl)ethyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2/c19-16-5-3-15(4-6-16)14-20-18(26)23-11-8-22(9-12-23)10-13-24-17(25)2-1-7-21-24/h1-7H,8-14H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPIQRJRMSZKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C=CC=N2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














